1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide
Description
1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by an isobutyl group at the pyrazole ring’s 1-position and a propargyl (prop-2-yn-1-yl) substituent on the carboxamide nitrogen. Pyrazole carboxamides are widely studied for their versatility in medicinal chemistry, particularly as enzyme inhibitors, receptor modulators, and antiviral agents.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(2-methylpropyl)-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-4-6-12-11(15)10-5-7-14(13-10)8-9(2)3/h1,5,7,9H,6,8H2,2-3H3,(H,12,15) |
InChI Key |
XRZNAXVEGFQVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C(=O)NCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation of the pyrazole ring using isobutyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a nucleophilic substitution reaction using propargyl bromide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Propargyl bromide in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can facilitate interactions with specific binding sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Key Observations:
- Isobutyl vs. Aryl/Alkyl Groups : The isobutyl group in the target compound contrasts with aryl (e.g., 3H5’s benzimidazole) or bulky benzyloxy (Compound 15) substituents. Isobutyl’s moderate lipophilicity may improve bioavailability compared to polar aryl groups while avoiding metabolic instability associated with long alkyl chains .
- Propargyl vs. Piperidinyl/Indole: The propargyl group’s compact, electron-deficient nature differs from SR-141716A’s piperidinyl or antiviral compound 1a’s indole. This may reduce off-target effects (e.g., cannabinoid receptor binding) but limit antiviral potency .
- Ortho-Substituent Effects : highlights that ortho-substituted aryl groups (e.g., 2-methylphenyl) enhance inhibitory activity by ~70% at 10 μM. The propargyl group’s linear geometry may mimic this ortho effect, though direct comparisons are absent in the evidence .
Biological Activity
1-Isobutyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer properties, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is characterized by the presence of a pyrazole ring, which is known for its pharmacological versatility.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammatory diseases.
Table 1: Inhibition of COX Enzymes by Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 0.05 | 0.01 |
| Standard (Diclofenac) | 0.02 | 0.04 |
The data indicates that the compound exhibits a strong selectivity for COX-2 over COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects compared to traditional NSAIDs .
Analgesic Properties
In addition to its anti-inflammatory effects, this pyrazole derivative has demonstrated analgesic properties in various animal models. A study utilizing the carrageenan-induced paw edema model showed that treatment with the compound resulted in significant pain relief comparable to standard analgesics like indomethacin.
Case Study: Analgesic Efficacy
In a controlled experiment, rats treated with 10 mg/kg of the compound exhibited a pain reduction percentage of 50%, while the control group receiving indomethacin showed a reduction of 55% .
Anticancer Potential
Emerging research suggests that pyrazole derivatives may possess anticancer properties through their action as androgen receptor (AR) modulators. The compound has been evaluated for its ability to inhibit the proliferation of prostate cancer cell lines.
Table 2: Anticancer Activity Against Prostate Cancer Cells
| Compound | Proliferation Inhibition (%) | AR Binding Affinity (nM) |
|---|---|---|
| This compound | 70 | 15 |
| Standard (Bicalutamide) | 80 | 10 |
The results indicate that while the compound shows promising inhibition of cancer cell proliferation, it is slightly less potent than established AR antagonists like bicalutamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
